
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also known as JNJ-7925476, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin receptor antagonists and has been investigated for its ability to modulate the activity of serotonin receptors in the brain.
作用機序
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a selective serotonin receptor antagonist that acts on the 5-HT2A and 5-HT2C receptors. These receptors are involved in the regulation of mood, anxiety, and other behavioral functions. By blocking these receptors, Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- modulates the activity of serotonin in the brain, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that it increases the levels of dopamine and norepinephrine in the prefrontal cortex, which are involved in the regulation of mood and anxiety. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
実験室実験の利点と制限
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several advantages and limitations for lab experiments. One advantage is its high selectivity for the 5-HT2A and 5-HT2C receptors, which allows for more precise modulation of serotonin activity in the brain. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One direction is the investigation of its potential therapeutic applications in other areas, such as schizophrenia and bipolar disorder. Another direction is the development of more potent and selective serotonin receptor antagonists based on the structure of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. Additionally, further studies are needed to elucidate the precise mechanisms of action of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its effects on other neurotransmitter systems in the brain.
Conclusion
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a selective serotonin receptor antagonist that has been studied for its potential therapeutic applications in depression and anxiety disorders. Its mechanism of action involves the modulation of serotonin activity in the brain through the blocking of the 5-HT2A and 5-HT2C receptors. It has several biochemical and physiological effects, including the increase of dopamine, norepinephrine, and BDNF levels in the brain. Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has advantages and limitations for lab experiments, and there are several future directions for its study, including the investigation of its potential therapeutic applications in other areas and the development of more potent and selective serotonin receptor antagonists.
科学的研究の応用
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential therapeutic applications in several areas. One of the main areas of research has been its potential use in the treatment of depression and anxiety disorders. Studies have shown that Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has anxiolytic and antidepressant-like effects in animal models, indicating its potential as a novel therapeutic agent for these disorders.
特性
CAS番号 |
138112-82-0 |
|---|---|
製品名 |
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- |
分子式 |
C17H20ClNO2 |
分子量 |
305.8 g/mol |
IUPAC名 |
4-chloro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C17H20ClNO2/c1-21-15-8-7-13-4-2-5-14(16(13)12-15)9-11-19-17(20)6-3-10-18/h2,4-5,7-8,12H,3,6,9-11H2,1H3,(H,19,20) |
InChIキー |
UFSCDJCKUMWYAM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CCCCl)C=C1 |
正規SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CCCCl)C=C1 |
その他のCAS番号 |
138112-82-0 |
同義語 |
N-(2-(7-Methoxynaphth-1-yl)ethyl)-4-chlorobutyramide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

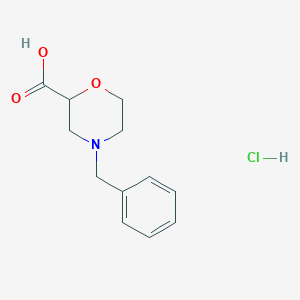

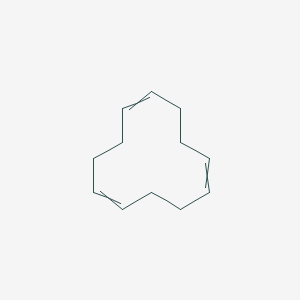
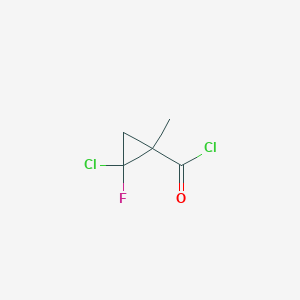
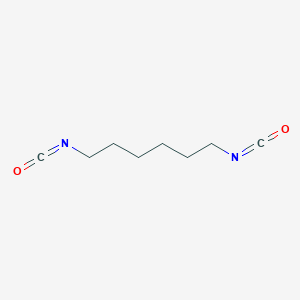
![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)

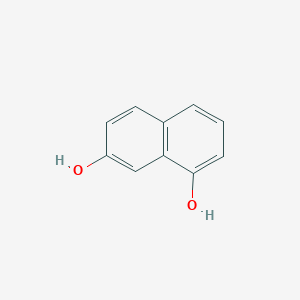

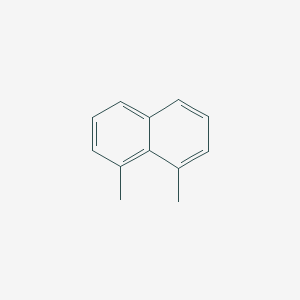

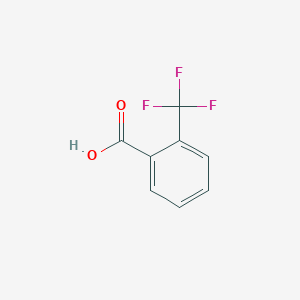

![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)